molecular formula C11H10N4 B13132949 5-Phenylpyrimidine-2-carboximidamide

5-Phenylpyrimidine-2-carboximidamide

Cat. No.: B13132949
M. Wt: 198.22 g/mol
InChI Key: RPTIVAVKMANDIV-UHFFFAOYSA-N
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Description

5-Phenylpyrimidine-2-carboximidamide: is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 5-position and a carboximidamide group at the 2-position

Chemical Reactions Analysis

Types of Reactions: 5-Phenylpyrimidine-2-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Phenylpyrimidine-2-carboximidamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique electronic properties .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways .

Medicine: The compound is being investigated for its potential therapeutic applications, particularly as an anti-inflammatory and anticancer agent. Its ability to inhibit certain enzymes makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 5-Phenylpyrimidine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biochemical pathways involved. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation .

Comparison with Similar Compounds

    2-Phenylpyrimidine: Similar structure but lacks the carboximidamide group.

    5-Phenylpyrimidine-2-carboxamide: Similar structure but with a carboxamide group instead of carboximidamide.

    2,4-Diamino-5-phenylpyrimidine: Contains additional amino groups at positions 2 and 4.

Uniqueness: 5-Phenylpyrimidine-2-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

5-phenylpyrimidine-2-carboximidamide

InChI

InChI=1S/C11H10N4/c12-10(13)11-14-6-9(7-15-11)8-4-2-1-3-5-8/h1-7H,(H3,12,13)

InChI Key

RPTIVAVKMANDIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)C(=N)N

Origin of Product

United States

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